molecular formula C18H14Cl2N4S2 B2385406 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-13-2

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine

Cat. No. B2385406
M. Wt: 421.36
InChI Key: PKWKTHNYYGIAPJ-UHFFFAOYSA-N
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Description

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine is a chemical compound with the molecular formula C18H14Cl2N4S2 and a molecular weight of 421.37 . It is a derivative of benzothiazole .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine consists of a piperazine ring substituted at the 1 and 4 positions by 6-chlorobenzo[d]thiazol-2-yl groups .


Physical And Chemical Properties Analysis

The predicted boiling point of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine is 590.8±60.0 °C, and its predicted density is 1.535±0.06 g/cm3 . The compound’s predicted pKa is 4.81±0.10 .

properties

IUPAC Name

6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S2/c19-11-1-3-13-15(9-11)25-17(21-13)23-5-7-24(8-6-23)18-22-14-4-2-12(20)10-16(14)26-18/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWKTHNYYGIAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine

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